molecular formula C22H23ClF2N4O2 B10915196 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011396-59-0

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915196
CAS No.: 1011396-59-0
M. Wt: 448.9 g/mol
InChI Key: UAYNEEGHLOMCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of various functional groups, such as the pyrazole and pyridine rings, along with the difluoromethoxy and cyclopropyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the butyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Incorporation of the difluoromethoxy and chloro substituents: These can be introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethoxybenzene and chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit specific kinases involved in cell proliferation.

Mechanism of Action

The mechanism of action of 1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-[3-chloro-4-(trifluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-butyl-N-[3-chloro-4-(methoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the difluoromethoxy group, which can enhance its binding affinity and selectivity towards specific kinases. This structural feature may also improve the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Properties

CAS No.

1011396-59-0

Molecular Formula

C22H23ClF2N4O2

Molecular Weight

448.9 g/mol

IUPAC Name

1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClF2N4O2/c1-3-4-9-29-20-19(12(2)28-29)15(11-17(27-20)13-5-6-13)21(30)26-14-7-8-18(16(23)10-14)31-22(24)25/h7-8,10-11,13,22H,3-6,9H2,1-2H3,(H,26,30)

InChI Key

UAYNEEGHLOMCAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.